4-Ethynyl-2-methylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-4-8-5(2)7-6/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWOKPLZXCNQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469559 | |
| Record name | 4-Ethynyl-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107263-89-8 | |
| Record name | 4-Ethynyl-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Ethynyl 2 Methylthiazole and Its Derivatives
Precursor Synthesis and Functionalization Strategies
The creation of 4-ethynyl-2-methylthiazole often begins with the synthesis and modification of suitable thiazole (B1198619) precursors. These precursors can be thiazole aldehydes, silyl-protected ethynylthiazoles, or halogenated thiazoles, each offering distinct advantages in the synthetic route.
Synthesis from Thiazole Aldehyde Precursors
One common route to functionalized thiazoles involves the use of thiazole carboxaldehydes as starting materials. For instance, 4-methyl-5-thiazolecarboxaldehyde can be reacted with organometallic reagents like phenyl magnesium bromide to produce α-substituted methanol (B129727) derivatives. nih.gov These alcohol intermediates can then undergo further transformations to introduce the desired ethynyl (B1212043) group, although this specific transformation to this compound is not explicitly detailed in the provided research. The versatility of the aldehyde group allows for a wide range of modifications, making it a valuable starting point for the synthesis of diverse thiazole derivatives. nih.govresearchgate.net
Utilization of 2-methyl-4-((trimethylsilyl)ethynyl)thiazole as an Intermediate
A highly effective and widely used precursor for the synthesis of this compound is 2-methyl-4-((trimethylsilyl)ethynyl)thiazole. mdpi.comnih.gov This intermediate provides a stable, protected form of the terminal alkyne, which can be easily deprotected in the final step.
The synthesis of this silylated intermediate can be achieved through various methods. One approach involves the reaction of 1-chloro-4-(trimethylsilyl)-3-butyn-2-one with thioacetamide (B46855) in N,N'-dimethylformamide (DMF). mdpi.com This reaction constructs the thiazole ring with the protected ethynyl group already at the 4-position.
Another route to a similar silylated thiazole involves the Sonogashira cross-coupling of a halogenated thiazole, such as 4-bromo-2-(4-cyanophenyl)-5-methylthiazole, with trimethylsilylacetylene. beilstein-journals.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, effectively introduces the (trimethylsilyl)ethynyl group onto the thiazole ring. beilstein-journals.org
Once 2-methyl-4-((trimethylsilyl)ethynyl)thiazole is obtained, the terminal alkyne can be unmasked by treating it with a base, such as potassium carbonate or potassium hydroxide (B78521), in a solvent like methanol. mdpi.comnih.govbeilstein-journals.org This desilylation step yields the target compound, this compound, in good yields. mdpi.comnih.gov
Table 1: Synthesis of this compound via Desilylation
| Precursor | Reagents | Product | Yield | Reference |
| 2-methyl-4-((trimethylsilyl)ethynyl)thiazole | Potassium hydroxide, Methanol | This compound | 77% | mdpi.com |
| 2-(4-cyanophenyl)-5-methyl-4-((trimethylsilyl)ethynyl)thiazole | Potassium carbonate, Methanol/THF | 4-ethynyl-2-(4-cyanophenyl)-5-methylthiazole | 76% | beilstein-journals.org |
Synthetic Routes Involving Halogenated Thiazoles
Halogenated thiazoles, particularly bromo- and iodo-thiazoles, are crucial precursors for introducing the ethynyl group via cross-coupling reactions. nih.gov 4-Bromo-2-methylthiazole (B1272499), for example, can be directly coupled with a suitable alkyne under Sonogashira conditions to furnish the desired this compound derivative. nih.gov
The synthesis of these halogenated precursors is often straightforward. For instance, bromination of 2-(4-cyanophenyl)-5-methylthiazole with bromine in the presence of propylene (B89431) oxide yields the corresponding 4-bromo derivative. beilstein-journals.org The reactivity of the halogenated position allows for a variety of subsequent functionalizations, making this a versatile strategy. nih.govwikipedia.org
Ethynylation Reactions in Thiazole Functionalization
The direct introduction of an ethynyl group onto a thiazole ring is a pivotal step in the synthesis of this compound. The Sonogashira cross-coupling reaction stands out as the most prominent and efficient method for this transformation.
Sonogashira Cross-Coupling Reactions for Ethynyl Introduction
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of thiazole chemistry, this reaction typically involves the coupling of a halogenated thiazole with an alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.org
For instance, the synthesis of a derivative of this compound was achieved by the Sonogashira coupling of 4-bromo-2-methylthiazole with an alkyne, although the specific alkyne is not mentioned in the provided text. nih.gov Another example is the reaction of 4-bromo-2-(4-cyanophenyl)-5-methylthiazole with trimethylsilylacetylene, which proceeds in the presence of dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide to yield the silylated ethynylthiazole. beilstein-journals.org
The mild reaction conditions and broad substrate scope of the Sonogashira coupling have made it a cornerstone in the synthesis of complex molecules containing the ethynylthiazole motif. wikipedia.orgnih.gov
Table 2: Sonogashira Cross-Coupling for Thiazole Ethynylation
| Thiazole Substrate | Alkyne | Catalyst/Co-catalyst | Product | Yield | Reference |
| 4-bromo-2-(4-cyanophenyl)-5-methylthiazole | Trimethylsilylacetylene | Dichlorobis(triphenylphosphine)palladium(II)/Copper(I) iodide | 2-(4-cyanophenyl)-5-methyl-4-((trimethylsilyl)ethynyl)thiazole | 45% | beilstein-journals.org |
| 4-bromo-2-methylthiazole | 3-ethynylpyridine | Not specified | 2-Methyl-4-(pyridin-3-ylethynyl)thiazole | 8% conversion | nih.gov |
Alternative Ethynylation Approaches for this compound Synthesis
While the Sonogashira reaction is the most prevalent method, other strategies for introducing the ethynyl group exist. These can involve the transformation of other functional groups already present on the thiazole ring. However, based on the provided search results, detailed alternative ethynylation approaches specifically for the synthesis of this compound are not extensively documented. The primary and most successful route remains the use of silylated precursors or direct Sonogashira coupling.
Synthesis of Key Derivatives for Research Applications
The synthesis of ethynylthiazole derivatives often serves as a critical step in the development of more complex molecules for research in medicinal chemistry and material science. Methodologies vary from the direct introduction of the ethynyl group to the construction of the thiazole ring on an ethynyl-containing precursor.
Preparation of 4-Ethynyl-2-substituted Phenylthiazole Derivatives
A key method for synthesizing 4-ethynyl-2-substituted phenylthiazole derivatives involves the conversion of a corresponding aldehyde. Research has shown that starting from a 2-substituted phenylthiazole-4-carbaldehyde, the ethynyl group can be introduced using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.netresearchgate.net This one-pot reaction provides a direct transformation of the aldehyde functional group into a terminal alkyne.
The general synthetic route starts with the appropriate 2-substituted phenylthiazole-4-carbaldehyde, which is then reacted with the Ohira-Bestmann reagent in the presence of a base, such as potassium carbonate, in a solvent like methanol. This approach has been successfully used to prepare a series of 5-ethynyl-4-methyl-2-substituted phenylthiazoles, which serve as crucial intermediates for further chemical modifications. researchgate.net
Table 1: Synthesis of 4-Ethynyl-2-substituted Phenylthiazole Derivatives via Ohira-Bestmann Reagent
| Starting Material | Product | Key Reagent |
|---|---|---|
| 2-Substituted phenylthiazole-4-carbaldehyde | 4-Ethynyl-2-substituted phenylthiazole | Ohira-Bestmann reagent |
Data derived from research on the synthesis of precursors for antitubercular agents. researchgate.net
Synthesis of Ethynyl-substituted Thiazole Compounds for Diverse Applications
A widely employed and versatile method for the synthesis of ethynyl-substituted thiazoles is the Sonogashira cross-coupling reaction. wikipedia.orgwalisongo.ac.id This reaction typically involves the coupling of a halogenated thiazole (e.g., a bromo- or iodo-thiazole) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org
One specific synthesis of the parent compound, this compound, starts with 2-methyl-4-((trimethylsilyl)ethynyl)thiazole. The protective trimethylsilyl (B98337) (TMS) group is removed under basic conditions, using a reagent like potassium hydroxide in methanol, to yield the terminal alkyne. nih.gov The TMS-protected precursor itself can be synthesized via a Sonogashira coupling between 4-bromo-2-methylthiazole and ethynyltrimethylsilane. nih.gov
This palladium-catalyzed coupling strategy has been applied to create a variety of derivatives for research, including ligands for metabotropic glutamate (B1630785) receptors. For instance, 2-chloro-4-ethynylthiazole can be synthesized from 4-((trimethylsilyl)ethynyl)thiazol-2-amine. The amine is first converted to the 2-chloro derivative, followed by desilylation to unmask the ethynyl group. nih.gov These reactions highlight the modularity of the Sonogashira coupling in accessing diverse ethynylthiazole scaffolds.
Table 2: Examples of Sonogashira Coupling in Ethynyl-Thiazole Synthesis
| Thiazole Precursor | Alkyne Partner | Product |
|---|---|---|
| 4-Bromo-2-methylthiazole | Ethynyltrimethylsilane | 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole |
| 4-Iodo-thiazol-2-amine | Various aryl alkynes | 4-(Arylethynyl)thiazol-2-amine derivatives |
Data compiled from studies on mGlu5 antagonists and ligands. nih.govnih.gov
Derivatives with Modified Ethynyl Linkages
The ethynyl group on the thiazole ring is not just a terminal point but also a reactive handle for further molecular elaboration. A prominent example of modifying the ethynyl linkage is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
In this reaction, a 4-ethynyl-2-substituted phenylthiazole derivative reacts with a substituted benzyl (B1604629) azide. researchgate.net This cycloaddition reaction efficiently and regioselectively forms a 1,2,3-triazole ring, effectively linking the thiazole moiety to another chemical entity through this stable heterocyclic linker. This method has been utilized to synthesize a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives, which were evaluated for their biological activities. researchgate.netnais.net.cn This strategy demonstrates how the ethynyl group serves as a versatile platform for constructing more complex and functionally diverse molecules. nih.gov
Table 3: Modification of Ethynyl Group via Click Chemistry
| Ethynyl Thiazole Derivative | Azide Reactant | Resulting Linkage | Product Class |
|---|
Data based on the synthesis of novel thiazole derivatives for antimycobacterial evaluation. researchgate.net
Advanced Spectroscopic Characterization and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
In the ¹H NMR spectrum of 4-ethynyl-2-methylthiazole, the protons exhibit characteristic chemical shifts that are indicative of their chemical environment. The ethynyl (B1212043) proton typically appears in the range of δ 2.8–3.2 ppm. For the closely related derivative, 4-ethynyl-2-(4-methoxyphenyl)-5-methylthiazole, the ethynyl proton signal is observed at δ 3.29 ppm as a singlet. beilstein-journals.org The methyl group protons on the thiazole (B1198619) ring also show a distinct signal. For instance, in 2-hex-1-ynyl-4-methylthiazole, the methyl protons resonate at δ 2.32 ppm as a singlet. In 4-ethynyl-2-(4-methoxyphenyl)-5-methylthiazole, the methyl protons at position 5 appear at δ 2.55 ppm as a singlet. beilstein-journals.org The proton on the thiazole ring itself can also be identified; for example, in 2-iodo-4-methylthiazole, the C5-H proton signal is at δ 6.80 ppm. amazonaws.com
The analysis of derivatives provides further insight into the electronic effects within the molecule. For example, in 4-ethynyl-2-(4-methoxyphenyl)-5-methylthiazole, the aromatic protons of the methoxyphenyl group appear as doublets at δ 6.93 ppm and δ 7.84 ppm, with a coupling constant of J = 8.9 Hz and J = 9.0 Hz respectively. beilstein-journals.org
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| This compound (Predicted) | Ethynyl-H | 2.8–3.2 | Singlet | |
| 4-Ethynyl-2-(4-methoxyphenyl)-5-methylthiazole | Ethynyl-H | 3.29 | Singlet | beilstein-journals.org |
| Thiazole-CH₃ | 2.55 | Singlet | ||
| Aromatic-H | 6.93 | Doublet | ||
| Aromatic-H | 7.84 | Doublet | ||
| 2-Hex-1-ynyl-4-methylthiazole | Thiazole-H | 6.71 | Singlet | amazonaws.com |
| Thiazole-CH₃ | Singlet |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 4-ethynylthiazole, the C-4 carbon of the thiazole ring is expected to resonate at approximately 150 ppm. In the derivative 2-hex-1-ynyl-4-methylthiazole, the carbons of the thiazole ring show distinct signals at δ 152.7 (C2), 148.4 (C4), and 114.2 (C5) ppm. amazonaws.com The ethynyl carbons also have characteristic chemical shifts, with the C≡C carbons in 2-hex-1-ynyl-4-methylthiazole appearing at δ 95.7 and 74.0 ppm. amazonaws.com The methyl carbon attached to the thiazole ring is typically found further upfield, for example at δ 18.9 ppm in 2-hex-1-ynyl-4-methylthiazole. amazonaws.com
| Compound | Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 4-Ethynylthiazole (Predicted) | Thiazole C-4 | ~150 | |
| 2-Hex-1-ynyl-4-methylthiazole | Thiazole C-2 | 152.7 | amazonaws.com |
| Thiazole C-4 | 148.4 | ||
| Thiazole C-5 | 114.2 | ||
| Ethynyl C | 95.7, 74.0 | ||
| Thiazole-CH₃ | 18.9 |
¹H NMR Analysis of this compound and its Derivatives
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Matrix isolation FTIR spectroscopy is a powerful technique for studying the vibrational spectra of molecules by trapping them in an inert matrix at low temperatures. This method allows for the detailed analysis of individual molecular structures and their photochemistry. Studies on thiazole and its derivatives, such as 2-amino-4-methylthiazole (B167648), have been conducted using this technique to understand their structure, tautomerization, and photochemical reaction pathways. researchgate.netmdpi.com For instance, the UV-induced photoreactions of thiazole isolated in a low-temperature argon matrix were investigated, revealing ring-opening reactions. mdpi.com Similar studies on thiazole-2-carboxylic acid have been used to investigate its conformational space. acs.org
The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡C and C-H bonds of the ethynyl group. The C≡C stretching vibration typically appears in the region of 2100-2260 cm⁻¹. For example, in situ IR spectroscopy can monitor the C≡C stretching frequency at approximately 2100 cm⁻¹. In related compounds like 2-phenylethynylthiazole and 2-hex-1-ynyl-4-methylthiazole, the C≡C stretching vibration is observed at 2207 cm⁻¹ and 2231 cm⁻¹, respectively. amazonaws.com The terminal alkyne C-H stretch is expected around 3300 cm⁻¹. For 4-ethynyl-2-(4-cyanophenyl)-5-methylthiazole, a band is observed at 3300 cm⁻¹. beilstein-journals.org Other bands in the spectrum correspond to vibrations of the thiazole ring and the methyl group.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 4-Ethynylthiazole (Predicted) | C≡C Stretch | ~2100 | |
| 2-Phenylethynylthiazole | C≡C Stretch | 2207 | amazonaws.com |
| 2-Hex-1-ynyl-4-methylthiazole | C≡C Stretch | 2231 | amazonaws.com |
| 4-Ethynyl-2-(4-cyanophenyl)-5-methylthiazole | ≡C-H Stretch | 3300 | beilstein-journals.org |
Matrix Isolation FTIR Spectroscopy Studies on Thiazole Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) is expected to confirm the molecular ion. The predicted exact mass is 123.01427034 Da. nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed. For the related compound 2-hex-1-ynyl-4-methylthiazole, the molecular ion peak is detected at m/z 179. amazonaws.com Similarly, for 4-ethynyl-2-(4-methoxyphenyl)-5-methylthiazole, the molecular ion peak [M]⁺ is observed at m/z 229. beilstein-journals.org Fragmentation patterns can also provide structural clues. For example, in the mass spectrum of 4-ethynyl-2-(4-methoxyphenyl)-5-methylthiazole, a fragment corresponding to the loss of a methyl group [(M-Me)⁺] is seen at m/z 214. beilstein-journals.org
| Compound | Ion | m/z (Mass-to-Charge Ratio) | Reference |
|---|---|---|---|
| This compound | [M]⁺ (Predicted) | 123.01427034 | nih.gov |
| 2-Hex-1-ynyl-4-methylthiazole | [M]⁺ | 179 | amazonaws.com |
| 4-Ethynyl-2-(4-methoxyphenyl)-5-methylthiazole | [M]⁺ | 229 | beilstein-journals.org |
| [(M-Me)⁺] | 214 |
Theoretical and Computational Studies on Molecular Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. nih.govuc.edu For thiazole derivatives, including this compound, DFT calculations are instrumental in predicting molecular geometries, electronic properties, and reactivity. digitellinc.comresearchgate.net These theoretical calculations provide insights that complement experimental findings.
DFT methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable conformation. researchgate.net Electronic properties such as heats of formation, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
Interactive Table: Calculated Properties of Thiazole Derivatives using DFT
| Thiazole Derivative | Calculation Method | Calculated Property | Finding/Value | Reference |
|---|---|---|---|---|
| Substituted Thiazoles | B3LYP/6-31G(d) | Acidity constants (pKa) | Good correlation (R²=0.98) with experimental values. | nih.gov |
| 4-Substituted Thiazoles | DFT | C-H activation mechanism | Revealed mechanism as electrophilic aromatic substitution. | digitellinc.com |
| 2,4,5-Methyl thiazole | ab initio/HF | Heat of formation (ΔE), Dipole Moment (µ) | 340.939, 0.950 D | researchgate.net |
| 4-Alkynyl-2-methylthiazoles | DFT | HOMO energy | Used to explain reactivity in Sonogashira cross-coupling. | mdpi.com |
| Pyrimidinone-linked thiazoles | DFT | Reactivity | Chloro-substituted compounds exhibited potential reactivity. | nih.gov |
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a significant phenomenon in heterocyclic chemistry, including for thiazole derivatives. mdpi.comresearchgate.net Tautomers can differ substantially in their physical and chemical properties. Computational modeling, particularly using DFT, is a vital tool for studying the potential tautomeric forms of a molecule and the energetic pathways for their interconversion. mdpi.comnih.gov These studies help predict the most stable tautomer under different conditions.
For thiazole-based systems, tautomerization often involves the migration of a proton. nih.gov A computational study on 2-amino-4-methylthiazole, a compound structurally related to this compound, illustrates this process well. Using DFT calculations at the B3LYP/6-311++G(3df,3pd) level, researchers identified eight possible tautomeric minima. nih.gov The relative energies and Gibbs free energies were calculated to determine the most stable form. nih.gov The results indicated that the tautomer with the five-membered ring stabilized by two double bonds (C=C and C=N) is the most stable, primarily due to its aromaticity. nih.gov
The computational models also map the transition states (TS) between tautomers, allowing for the calculation of the energy barriers for these transformations. nih.gov For example, the transformation of the most stable 2-amino-4-methylthiazole tautomer (AMT1) to another form (AMT2) via direct hydrogen transfer between two nitrogen atoms was found to have a very high calculated energy barrier of 208.6 kJ mol⁻¹. nih.gov Such high barriers indicate that certain tautomeric conversions are unlikely to occur under normal conditions. Theoretical studies on hydroxy-substituted thiazoles have also explored their tautomeric equilibria in both the isolated state and in solution, revealing that the surrounding medium can significantly influence which tautomer is dominant. mdpi.com
Interactive Table: Theoretical Tautomer Analysis of 2-Amino-4-methylthiazole (AMT)
| Tautomer/Transition State | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Stability Note | Reference |
|---|---|---|---|---|
| AMT1 | 0.0 | 0.0 | Most stable tautomer | nih.gov |
| AMT2 | 68.0 | 68.7 | Much lower stability | nih.gov |
| AMT3 | 100.8 | 97.4 | Much lower stability | nih.gov |
| AMT4 | 129.2 | 126.9 | Much lower stability | nih.gov |
| AMT5 | 107.0 | 108.3 | Much lower stability | nih.gov |
| tsAMT(1-2) | 208.6 | 207.1 | High energy barrier for AMT1 ↔ AMT2 conversion | nih.gov |
Exploration of Biological Activities and Pharmacological Potential in Research
Antitubercular Activity Research
Tuberculosis remains a significant global health threat, necessitating the discovery of novel and effective treatments. Derivatives of 4-Ethynyl-2-methylthiazole have demonstrated notable potential in combating the bacterium responsible for this disease, Mycobacterium tuberculosis.
Screening against Mycobacterium tuberculosis Strains
A significant body of research has been dedicated to synthesizing and evaluating derivatives of this compound for their activity against Mycobacterium tuberculosis. In one such study, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives, synthesized from 4-ethynyl-2-substituted phenylthiazole, were screened for their preliminary antitubercular activity against the H37Ra strain of Mycobacterium tuberculosis (MTB, ATCC 25177). researchgate.net The majority of these synthesized compounds exhibited good activity, with IC50 values ranging from 0.58 to 8.23 µg/mL. researchgate.net Two compounds in particular, 6g and 6k, showed significant antitubercular activity with MIC90 values of 4.71 and 2.22 µg/mL, respectively. researchgate.net
Further research into other thiazole (B1198619) derivatives has also yielded promising results. For instance, a series of 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives were screened against both Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG (ATCC 35743). researchgate.net Several of these compounds, specifically 8a–c, f–h, and m, demonstrated good activity against the dormant M. bovis BCG strain. researchgate.net Similarly, studies on 2,4,5-trisubstituted thiazoles revealed their potential to reduce inactive M. tuberculosis H37Ra by over 90% at a concentration of 10 µM. fabad.org.tr
Another study identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor of M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM). nih.gov This highlights the potential of the 2-aminothiazole-4-carboxylate scaffold in developing new anti-tubercular agents. nih.gov
| Compound Series | Mycobacterium Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives | M. tuberculosis H37Ra | IC50 | 0.58−8.23 µg/mL | researchgate.net |
| Compound 6g | M. tuberculosis H37Ra | MIC90 | 4.71 µg/mL | researchgate.net |
| Compound 6k | M. tuberculosis H37Ra | MIC90 | 2.22 µg/mL | researchgate.net |
| 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives (8a–c, f–h, m) | M. bovis BCG | - | Good activity against dormant strain | researchgate.net |
| 2,4,5-trisubstituted thiazoles (12b-c) | M. tuberculosis H37Ra | % Reduction | >90% at 10 µM | fabad.org.tr |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/ml (240 nM) | nih.gov |
Structure-Activity Relationship Studies for Antitubercular Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the antitubercular efficacy of thiazole derivatives. Research has shown that specific structural modifications can significantly impact the biological activity of these compounds. For instance, in the series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives, the nature and position of substituents on the aryl ring attached to the thiazole play a key role in their antitubercular activity. researchgate.net
Similarly, for 2-(quinolin-4-yloxy) acetamides, the presence of a methyl group at the R1 position and a methoxyl group at the R3 position were found to be optimal for potency. mdpi.com Any increase in the alkyl chain length at R1 or the replacement of the methoxyl group at R3 with halogens led to a decrease in activity. mdpi.com
In another study focusing on 2-aminothiazole-4-carboxylate derivatives, it was discovered that while some compounds exhibited excellent activity against the whole cell organism (M. tuberculosis H37Rv), they showed no activity against the specific enzyme target, mtFabH, and vice versa. nih.gov This dissociation of activity suggests that different structural features may be responsible for whole-cell penetration and enzyme inhibition, providing valuable insights for future drug design. nih.gov
Antimicrobial Activity Research
Beyond their antitubercular potential, derivatives of this compound have been investigated for their broader antimicrobial properties, including antibacterial and antifungal activities.
Antibacterial Studies against Gram-Positive and Gram-Negative Bacteria
Thiazole derivatives have demonstrated a wide spectrum of antibacterial activity. For example, a series of 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives were screened against Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens, and Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Compounds 8h and 8j from this series showed good activity against all the tested bacterial strains. researchgate.net
Another study on thiourea (B124793) derivatives of 1,3-thiazole found that compounds 3 and 9 exhibited significant inhibition against Gram-positive cocci, with MIC values ranging from 2–32 µg/mL. capes.gov.brjst.go.jp The presence of a halogen atom, particularly at the 3rd position of the phenyl group, was noted to be important for this antimicrobial activity. capes.gov.brjst.go.jp However, in some cases, the antibacterial activity of synthesized thiazole derivatives was weaker than standard drugs like chloramphenicol. sciencescholar.us
| Compound Series | Bacterial Strain(s) | Activity | Reference |
|---|---|---|---|
| 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives (8h, 8j) | E. coli, P. fluorescens, S. aureus, B. subtilis | Good activity | researchgate.net |
| Thiourea derivatives of 1,3-thiazole (3, 9) | Gram-positive cocci | MIC: 2–32 µg/mL | capes.gov.brjst.go.jp |
| 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl) thiazol-4-yl)phenyl] acetamide (B32628) derivatives | Gram-positive E. faecalis | MIC: 100 µg/ml (compounds 10b, 10c) | sciencescholar.us |
Antifungal Activity Investigations
Research has also explored the antifungal potential of thiazole derivatives. nih.gov In one study, certain thiazole compounds demonstrated moderate to good antifungal activity against fungi such as Candida albicans and Aspergillus niger. Another study on newly synthesized 1,2,4-triazole (B32235) derivatives found that several compounds exhibited strong antifungal effects against Microsporum gypseum, with some showing activity superior to the standard drug ketoconazole. nih.gov However, none of the tested compounds in that particular study were active against Candida albicans or Aspergillus niger. nih.gov
Anti-biofilm Properties of Thiazole Derivatives
Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Recent research has focused on the anti-biofilm properties of thiazole derivatives. A study on novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives revealed their potential as anti-biofilm agents against Candida albicans. researchgate.netrsc.orgnih.gov Three of the synthesized derivatives suppressed over 50% of biofilm formation at a concentration of 12.5 μg/mL. researchgate.netrsc.orgnih.gov
Furthermore, thiourea derivatives of 1,3-thiazole have also been shown to effectively inhibit biofilm formation in both methicillin-resistant and standard strains of Staphylococcus epidermidis. capes.gov.brjst.go.jp Another study on 1,3-phenylene)bis (3-substituted-2-imino-4-phenyl-3H-thiazole) derivatives reported a moderate anti-biofilm effect against Pseudomonas aeruginosa and E. coli. researchgate.net
Anti-inflammatory Activity Research
Thiazole and its derivatives have been investigated for their potential to combat inflammation. fabad.org.trfrontiersin.org Inflammation is a natural protective response of the body to harmful stimuli, but chronic inflammation can contribute to various diseases. fabad.org.trfrontiersin.org
In vivo Anti-inflammatory Models
In vivo studies, which are conducted in living organisms, are crucial for evaluating the anti-inflammatory potential of chemical compounds. A common model used is the carrageenan-induced rat paw edema test. researchgate.net In this model, a substance called carrageenan is injected into the rat's paw, causing localized inflammation and swelling. The effectiveness of a potential anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.
In one study, a series of novel thiazolidinone derivatives tethered to a thiazole moiety were synthesized and evaluated for their anti-inflammatory activity using this model. researchgate.net Several of these compounds exhibited significant anti-inflammatory effects when compared to the standard drug, indomethacin. researchgate.net Another study focused on benzophenone (B1666685) derivatives containing a thiazole nucleus and tested their anti-inflammatory properties using the croton oil-induced ear edema assay in mice. mdpi.com This assay measures the reduction in ear swelling caused by the application of croton oil. The results indicated that the thiazole derivatives were effective in reducing ear edema, suggesting their potential as anti-inflammatory agents. mdpi.com
Furthermore, research on 5-methylthiazole-thiazolidinone conjugates also utilized the carrageenan-induced mouse paw edema model. mdpi.com Several of the tested compounds demonstrated promising anti-inflammatory profiles, with some showing activity comparable to or even higher than indomethacin. mdpi.com The study highlighted that the nature and position of substituents on the benzene (B151609) ring of the compounds played a significant role in their anti-inflammatory potency. mdpi.com
Neuroprotective Research and Central Nervous System Applications
Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system (CNS) against neuronal injury and degeneration. thno.org Research into neuroprotective agents is critical for developing treatments for conditions like ischemic stroke and neurodegenerative diseases. thno.org
Neuroprotective Effects in Ischemia Models
Ischemic stroke, caused by a disruption of blood flow to the brain, leads to neuronal cell death and neurological deficits. Animal models of ischemia are used to study the mechanisms of brain injury and to test the efficacy of potential neuroprotective compounds. thno.org
Derivatives of 4-methylthiazole (B1212942) have been investigated for their neuroprotective properties in models of ischemia. nih.gov Studies have shown that certain thiazole derivatives can protect neurons from damage caused by oxygen-glucose deprivation, a condition that mimics the effects of ischemia in vitro. nih.govnih.gov These compounds have been shown to reduce neuronal death and preserve cellular function. nih.gov The neuroprotective effects are believed to be mediated, at least in part, by reducing oxidative stress and inhibiting apoptosis (programmed cell death).
Role in GABAergic Systems
The central nervous system maintains a delicate balance between excitatory and inhibitory neurotransmission. google.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its signaling is crucial for regulating neuronal excitability. google.com The GABAergic system, which includes GABA receptors, plays a significant role in preventing the over-excitation of neurons, a phenomenon known as excitotoxicity, which is implicated in neuronal damage in conditions like ischemia. nih.gov
Certain thiazole derivatives have been found to interact with the GABAergic system. nih.gov For instance, some 4-methylthiazole derivatives have been shown to potentiate the function of GABA at its receptors, thereby enhancing inhibitory neurotransmission. nih.govnih.gov This GABA-mimetic activity is thought to contribute to their neuroprotective effects by counteracting the excessive glutamate-induced excitotoxicity that occurs during ischemic events. nih.gov
Design and Evaluation of NO-Chimeras for Neurodegenerative Therapy
A novel therapeutic approach for neurodegenerative diseases involves the design of chimeric molecules that combine the properties of two or more pharmacologically active compounds. nih.gov One such strategy involves creating "NO-chimeras" by linking a neuroprotective agent to a nitric oxide (NO) releasing moiety. nih.govnih.gov Nitric oxide is a signaling molecule with diverse roles in the nervous system, including the potential for both neuroprotective and neurorestorative effects. nih.govnih.gov
Researchers have synthesized and evaluated NO-chimeras based on neuroprotective 4-methylthiazole scaffolds. nih.govnih.gov These "nomethiazoles" are designed to release the neuroprotective thiazole derivative and nitric oxide. nih.govnih.gov The goal is to provide a dual-action therapy that not only protects neurons from damage but also promotes synaptic function and plasticity. nih.govnih.gov Studies have shown that these NO-chimeras can protect neurons against excitotoxicity and oxygen-glucose deprivation in vitro. nih.govnih.gov
Anticancer and Antitumor Activity Research
The search for novel and effective anticancer agents is a major focus of medicinal chemistry research. Thiazole derivatives have emerged as a promising class of compounds with significant antitumor properties. researchgate.net
Research has demonstrated that various thiazole derivatives exhibit cytotoxic activity against a range of human cancer cell lines. nih.gov For example, a study on ethyl 2-substituted-aminothiazole-4-carboxylate analogs revealed that some of these compounds displayed potent in vitro antitumor activity against numerous cancer cell lines. nih.gov One derivative, in particular, showed remarkable activity against a leukemia cell line. nih.gov
Another study focused on the synthesis of novel thiazole derivatives and evaluated their ability to inhibit the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines. researchgate.net One of the synthesized compounds was found to be highly active, with inhibitory concentrations in the low micromolar range, even more potent than the standard drug used for comparison. researchgate.net Further investigation into the mechanism of action revealed that this compound could induce apoptosis and arrest the cell cycle in cancer cells. researchgate.net
The anticancer activity of thiazole derivatives is often attributed to their ability to interact with various cellular targets. For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells. Others have been found to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes. Molecular docking studies have also suggested that thiazole derivatives can bind to key proteins involved in cancer cell growth and proliferation, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). researchgate.net
Antiviral Activity Research, including HIV-1
Derivatives of this compound have been a focal point in the quest for novel antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has shown that certain analogs of this compound are active in antiviral assays. plos.org One such derivative, PF-1385801, demonstrated the ability to inhibit HIV-1 replication with a 50% effective concentration (EC₅₀) of 4.5 µM. plos.org The therapeutic index (TI), a measure of the drug's safety, was calculated to be 14, based on a 50% cytotoxic concentration (CC₅₀) of 61 µM. plos.org
These compounds function by directly targeting the HIV-1 capsid (CA), a critical protein involved in both the early and late stages of the viral replication cycle. plos.org By binding to a novel pocket in the N-terminal domain of the capsid protein, these inhibitors can disrupt viral uncoating and assembly. plos.org This mechanism of action is significant as it presents a new target for antiretroviral therapy, potentially effective against strains resistant to existing drugs. plos.orgresearchgate.net The broad-spectrum activity of this class of compounds against various HIV-1 strains, clinical isolates, and even HIV-2 highlights their therapeutic potential. plos.org
Further studies have explored other thiazole derivatives. For instance, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), while not a direct derivative of this compound, shares the crucial 4'-ethynyl group and has shown exceptional potency against HIV-1. nih.govnih.gov It inhibited HIV-1 replication with an EC₅₀ of 0.05 nM, a potency significantly greater than many clinically used nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov EFdA functions as a translocation-defective reverse transcriptase inhibitor (TDRTI), where despite having a 3'-hydroxyl group, it effectively terminates DNA synthesis. nih.govnih.gov
Table 1: Antiviral Activity of 4-Ethynylthiazole Derivatives and Related Compounds
| Compound | Virus | Assay | EC₅₀ | CC₅₀ | Therapeutic Index (TI) | Target |
|---|---|---|---|---|---|---|
| PF-1385801 | HIV-1 NL4-3 | CPE Assay (MT-2 cells) | 4.5 µM | 61 µM | 14 | HIV-1 Capsid plos.org |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | Activated PBMC | 0.05 nM | Not specified | Not specified | Reverse Transcriptase nih.govnih.gov |
| Compound 4 (Thiourea derivative) | HIV-1 | Cell Viability Assay | Not specified | <10 µM | Not specified | Not specified jst.go.jp |
| Compound 4 (Thiourea derivative) | Coxsackievirus B5 | Cell Viability Assay | Not specified | <10 µM | Not specified | Not specified jst.go.jp |
CPE: Cytopathic Effect, PBMC: Peripheral Blood Mononuclear Cells
Other Pharmacological and Biological Research Areas
Beyond antiviral research, the thiazole scaffold is a versatile platform for developing therapeutic agents for a range of other diseases.
Antimalarial Activity
The thiazole nucleus is a key component in the development of new antimalarial drugs. researchgate.net Thiazole-containing compounds have demonstrated a variety of biological activities, including antimalarial properties. fabad.org.trresearchgate.netnih.gov Research into harmicines, which are hybrid molecules, has shown significant antiplasmodial activity. nih.gov Specifically, amide-type harmicines have exhibited potent activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stages of P. berghei. nih.gov One derivative, 27a, which is a m-(trifluoromethyl)cinnamic acid derivative, showed a highly favorable selectivity index of 1105. nih.gov
Antidiabetic Activity
Thiazole derivatives have been investigated for their potential in treating diabetes mellitus. rasayanjournal.co.in Thiazolidinediones, a class of compounds containing a thiazole ring, are known to improve insulin (B600854) sensitivity and are used in the management of type 2 diabetes. cymitquimica.com Research has shown that certain thiazole derivatives can regulate blood glucose levels, enhance insulin sensitivity, and reduce oxidative stress in pancreatic tissue. evitachem.com For instance, new succinimide–thiazolidinedione hybrids have been synthesized and evaluated for their antidiabetic potential, with one derivative, 10d, showing significant promise as a multi-target antidiabetic agent by inhibiting enzymes like α-glucosidase and α-amylase. mdpi.com
Anticonvulsant Activity
The thiazole ring is a structural component in various compounds with anticonvulsant properties. fabad.org.trresearchgate.net Studies on thiazole-bearing hybrids have identified compounds with excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com For example, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) and other derivatives have demonstrated significant protective effects. mdpi.com Research on pyrazolotriazine derivatives has also revealed anticonvulsant effects, suggesting a potential mechanism involving the inhibition of monoamine oxidase B (MAO-B). scielo.br
Antioxidant Properties
Thiazole derivatives have also been explored for their antioxidant potential. researchgate.netsciencescholar.us Certain 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have been identified as promising antioxidant agents. mdpi.com For instance, compounds 1 and 3 in one study showed better antioxidant potential than the standard trolox (B1683679) in a DPPH radical scavenging assay. mdpi.com The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. mdpi.com
Table 2: Other Pharmacological Activities of Thiazole Derivatives
| Activity | Compound Class/Derivative | Key Findings |
|---|---|---|
| Antimalarial | Amide-type harmicines | Potent against P. falciparum and P. berghei. nih.gov |
| Thiazolo[3,2-a]pyrimidine derivatives | Promising leads for antimalarial drug development. researchgate.net | |
| Antidiabetic | Succinimide–thiazolidinedione hybrids | Compound 10d showed potent multi-target antidiabetic activity. mdpi.com |
| 4-Methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid | Regulates blood glucose and improves insulin sensitivity. evitachem.com | |
| Anticonvulsant | Thiazole-bearing 4-thiazolidinones | Derivatives Ib, IId, and IIj showed excellent activity. mdpi.com |
| 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] researchgate.netresearchgate.nettriazine | Showed dose-dependent anticonvulsant effects. scielo.br | |
| Antioxidant | 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives | Compounds 1 and 3 showed significant radical scavenging activity. mdpi.com |
| Selenium and sulfur-containing zingerone (B1684294) derivatives | Demonstrated significant antioxidant properties. researchgate.net |
Mechanistic Investigations and Structure Activity Relationship Sar Studies
Elucidation of Mechanisms of Action for Biological Activities
The biological activities of thiazole (B1198619) derivatives are diverse, encompassing antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action for these compounds, including 4-Ethynyl-2-methylthiazole, generally involves interaction with specific molecular targets such as enzymes and receptors, leading to the modulation of their activity.
Derivatives of this compound have shown potential as both antimicrobial and anticancer agents. The thiazole ring itself is a key pharmacophore that can interact with various biological targets. For instance, research on thiazole-containing compounds has demonstrated their ability to inhibit microbial growth by targeting essential enzymes. In the context of cancer, modifications to the thiazole ring have been shown to enhance cytotoxic effects on leukemia cells.
A notable example that provides insight into a potential mechanism of action is the compound CETZOLE, which contains a 2-ethynylthiazole (B51339) moiety. Studies on CETZOLE have revealed that it induces a form of programmed cell death called ferroptosis. The 2-ethynylthiazole portion of the molecule is believed to act as a "warhead," targeting several intracellular proteins involved in reductive homeostasis, including the crucial antioxidant enzyme GPX4. ohiolink.edu This suggests that the ethynyl (B1212043) group on the thiazole ring can play a direct role in the compound's mechanism of action by covalently modifying its biological targets.
Impact of Substituents on Biological Properties
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiazole derivatives, the nature and position of substituents on the ring significantly influence their properties. The ethynyl group at the 4-position of the thiazole ring in this compound is a key determinant of its reactivity and biological activity.
The ethynyl group is strongly electron-withdrawing, which can enhance the binding of the molecule to its biological targets through dipole interactions or by participating in covalent bond formation. This property is particularly important in the design of enzyme inhibitors and other therapeutic agents.
A prominent example highlighting the importance of the ethynylthiazole moiety is the compound MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). researchgate.net SAR studies on MTEP and its analogues have consistently shown that the (2-methyl-1,3-thiazol-4-yl)ethynyl group is a critical structural component for its antagonist activity. researchgate.net These studies underscore the significant impact of the ethynyl substituent on the biological properties of the thiazole scaffold.
The introduction of different substituents at various positions of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile. For example, the addition of bulky groups can increase selectivity for a particular target, while modifications that alter lipophilicity can affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Docking and Computational Chemistry for Target Interactions
Molecular docking and computational chemistry are powerful tools for investigating the interactions between a small molecule like this compound and its biological targets at the molecular level. These methods provide valuable insights into the binding modes and affinities of compounds, guiding the design of more potent and selective derivatives.
Molecular docking simulations have been widely used to study the binding of various thiazole derivatives to their target proteins. For instance, docking studies have been employed to understand the interactions of thiazole-based anticancer agents with the epidermal growth factor receptor (EGFR) and to elucidate the binding of antimicrobial thiazoles to glucosamine-6-phosphate synthase. jptcp.comjapsonline.com These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for the compound's activity. jptcp.com
While specific molecular docking studies for this compound were not found in the reviewed literature, the known biological activities of its analogues suggest that it would bind to the active sites of its target enzymes or receptors. The ethynyl group would likely play a significant role in this binding, potentially forming specific interactions with amino acid residues in the binding pocket. Computational analyses can predict the preferred binding conformations and estimate the binding free energy, providing a rational basis for the design of new derivatives with improved therapeutic potential. acs.org
| Thiazole Derivative Type | Target Protein | Key Interactions Observed in Docking | Reference |
|---|---|---|---|
| Anticancer Thiazoles | Epidermal Growth Factor Receptor (EGFR) | Hydrophobic interactions and hydrogen bonding with key residues in the active site. | jptcp.com |
| Antimicrobial Thiazoles | Glucosamine-6-phosphate synthase | Affinity towards the target enzyme, with nitro and methoxy (B1213986) substituted compounds showing greater affinity. | japsonline.com |
| Anticholinesterase Thiazolylhydrazones | Acetylcholinesterase (AChE) | Strong binding to the enzyme active site with optimal conformations. | nih.gov |
Photochemical Reaction Pathways and Mechanisms
The photochemistry of thiazole and its derivatives has been a subject of interest, revealing complex reaction pathways upon UV irradiation. These reactions often involve the opening of the thiazole ring and the formation of various photoproducts.
Ring-opening Reactions and Photoproduct Identification
UV irradiation of thiazole and its derivatives can induce electrocyclic ring-opening reactions. libretexts.orgic.ac.uk The primary photochemical event is often the cleavage of one of the bonds within the five-membered ring, typically the S1–C2 or the C–S–C–N bonds. nih.govrsc.org This leads to the formation of highly reactive, open-chain intermediates.
In the case of thiazole itself, UV irradiation in an inert matrix at low temperatures has been shown to produce initial photoproducts such as syn-2-isocyanoethenethiol and 2-isocyanothiirane. rsc.orgresearchgate.net These initial products can then undergo further photochemical transformations upon prolonged irradiation to yield other molecules. rsc.org
For substituted thiazoles, such as 2-amino-4-methylthiazole (B167648), UV irradiation leads to the cleavage of the C-S–C-N bond, resulting in the formation of various photoproducts. nih.govsemanticscholar.org The identification of these products is typically achieved through spectroscopic techniques like FTIR, coupled with theoretical calculations. nih.gov
| Parent Compound | Irradiation Conditions | Primary Photochemical Event | Identified Photoproducts | Reference |
|---|---|---|---|---|
| Thiazole | UV irradiation in argon matrix | S1–C2 bond cleavage | syn-2-isocyanoethenethiol, 2-isocyanothiirane | rsc.orgresearchgate.net |
| 2-Amino-4-methylthiazole | 265 nm UV irradiation in argon matrix | CS–CN bond cleavage | N-(1-sulfanylprop-1-en-2-yl)carbodiimide, N-(1-thioxopropan-2-yl)carbodiimide, N-(2-methylthiiran-2-yl)carbodiimide, Cyanamide (B42294) | nih.govsemanticscholar.org |
Formation of Cyanamide Complexes
A significant finding in the photochemistry of thiazole derivatives is the formation of cyanamide. Studies on 2-amino-4-methylthiazole have demonstrated that upon UV irradiation, cleavage of the C-S–C-N bond can be followed by the disruption of the N–C bond. nih.govsemanticscholar.org This fragmentation pathway leads to the production of cyanamide (H₂NCN) and a C(CH₃)=CH–S biradical. nih.govsemanticscholar.org The formed cyanamide can potentially exist as a free molecule or form complexes with other photoproducts within the matrix. nih.gov This photochemical route to cyanamide from a substituted thiazole highlights a specific and important reaction pathway under UV irradiation.
Applications in Materials Science and Other Fields
Potential as Organic Building Blocks for Advanced Materials
The rigid, linear structure of the ethynyl (B1212043) group, combined with the aromatic thiazole (B1198619) ring, makes 4-Ethynyl-2-methylthiazole an attractive building block for advanced organic materials. The ethynyl group can be used for polymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the ability to functionalize surfaces with this molecule via "click" chemistry opens up possibilities for creating novel nanomaterials and functional coatings. rsc.org
Use in Specialty Chemicals and Research Reagents
This compound is commercially available and serves as a valuable research reagent. lookchem.comfluorochem.co.uksigmaaldrich.comambeed.com Its utility in "click" chemistry makes it a go-to tool for chemical biologists and materials scientists for labeling and conjugating molecules. It can be used to introduce a thiazole moiety into a wide range of substrates, enabling the study of the impact of this heterocycle on the properties of the target molecule.
Future Directions and Research Gaps
Development of Novel Synthetic Methodologies
While existing synthetic routes to 4-ethynyl-2-methylthiazole are established, there is a continuous need for more efficient, cost-effective, and environmentally benign methods. Future research could focus on:
One-Pot Reactions: Designing one-pot protocols that combine multiple synthetic steps, such as the tandem formation of key intermediates followed by a telescoped conversion to the final thiazole (B1198619) product, can significantly improve efficiency. researchgate.net
Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be crucial. This includes exploring microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields.
Novel Precursors and Reagents: Investigation into new starting materials and reagents, such as the use of Ohira-Bestmann reagent for the synthesis of 4-ethynyl-2-substituted phenylthiazoles from corresponding aldehydes, could offer alternative and potentially more efficient synthetic pathways. researchgate.netresearchgate.net
Diversity-Oriented Synthesis: Developing synthetic strategies that allow for the rapid generation of a diverse library of this compound derivatives is essential for exploring a wider range of biological activities and material properties. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Development of tandem and telescoped reaction sequences |
| Green Chemistry | Environmentally friendly, improved safety | Use of alternative solvents, energy sources (microwaves), and catalysts |
| Novel Reagents | Potentially higher yields, milder reaction conditions | Exploration of new acetylenic coupling partners and thiazole ring formation methods |
| Diversity-Oriented Synthesis | Rapid access to a wide range of derivatives | Parallel synthesis and combinatorial chemistry approaches |
Advanced Biological Profiling and Target Identification
The biological activities of this compound derivatives reported to date are promising, particularly in the areas of antimicrobial and anticancer research. However, a more comprehensive understanding of their biological effects is needed. Future research should include:
Expanded Screening: Testing against a broader range of microbial strains, including drug-resistant bacteria and fungi, is necessary to identify lead compounds for further development. fabad.org.tr
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is critical. This involves identifying specific cellular targets and pathways. For instance, investigating the inhibition of key enzymes like xanthine (B1682287) oxidase or the modulation of signaling pathways such as AKT/PKB phosphorylation could reveal novel therapeutic applications.
In Vivo Efficacy and Toxicology: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound scaffold influence biological activity will guide the design of more potent and selective compounds. researchgate.net
Exploration of New Material Science Applications
The presence of the reactive ethynyl (B1212043) group makes this compound an attractive building block for novel materials. While initial explorations have touched upon polymers and nanomaterials, significant opportunities for further research exist:
Conductive Polymers: The ethynyl moiety can be utilized in polymerization reactions to create novel conductive polymers with potential applications in electronics and sensors.
Functional Dyes and Photochromic Materials: The thiazole ring system can be incorporated into larger conjugated systems to develop new dyes with specific optical properties or photochromic materials that change color in response to light. beilstein-journals.org
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring, along with the ethynyl group, can act as coordination sites for metal ions, enabling the construction of novel MOFs with applications in gas storage, separation, and catalysis.
Cross-linking Agents: The ethynyl group's ability to participate in cross-linking reactions can be exploited to enhance the mechanical and thermal properties of various polymers.
In-depth Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Future computational work should focus on:
Predictive SAR Models: Developing quantitative structure-activity relationship (QSAR) models can help predict the biological activity of new derivatives before they are synthesized, saving time and resources.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives to their biological targets, providing insights into the molecular basis of their activity and guiding the design of more potent inhibitors. acs.orgresearchgate.net
Calculation of Physicochemical Properties: Computational methods can accurately predict key properties such as solubility, lipophilicity (LogP), and electronic properties, which are crucial for drug development and material design. chemsrc.com
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions, leading to the optimization of reaction conditions and the development of more efficient synthetic protocols. mdpi.com
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics and advanced materials.
Q & A
Basic: What are the established synthetic routes for 4-Ethynyl-2-methylthiazole, and how is its purity validated?
Answer:
this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:
- Cyclization approach : Reacting brominated ketones with thiourea derivatives in solvents like ethanol or DMSO under reflux (e.g., 18 hours in DMSO at 80–100°C) .
- Characterization : Purity is validated using melting point analysis, IR spectroscopy (to confirm functional groups like -C≡CH), and NMR (¹H/¹³C) to verify structural integrity. Elemental analysis (C, H, N, S) is critical for confirming stoichiometric ratios .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in thiazole derivatives like this compound?
Answer:
Optimization strategies include:
- Catalyst screening : LiCl or Pd-based catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Temperature control : Reflux conditions (e.g., 80°C) balance reaction rate and byproduct suppression. Microwave-assisted synthesis may reduce time .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- ¹H NMR : Identifies protons on the thiazole ring (δ 6.5–8.0 ppm) and ethynyl groups (sharp singlet near δ 2.5–3.0 ppm) .
- ¹³C NMR : Confirms sp² carbons in the thiazole ring (δ 120–150 ppm) and sp-hybridized ethynyl carbons (δ 70–90 ppm) .
- IR spectroscopy : Detects C≡C stretches (~2100 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?
Answer:
Contradictions may arise from variations in:
- Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or concentrations (e.g., µM vs. mM) can alter activity profiles. Replicate studies under standardized protocols .
- Structural analogs : Substituent effects (e.g., electron-withdrawing groups on aryl rings) significantly modulate bioactivity. Comparative studies using derivatives like 9c (4-bromophenyl) vs. 9e (4-methoxyphenyl) are recommended .
- Validation : Cross-check results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Advanced: What computational methods are used to predict the binding affinity of this compound derivatives to target proteins?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between thiazole derivatives and active sites (e.g., kinase domains). Example: Compound 9c showed strong binding to tyrosine kinase receptors via hydrophobic and π-π interactions .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to validate docking poses .
- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with activity data to guide synthesis .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H313/H333 warnings). Avoid contact with strong oxidizers .
- Waste disposal : Segregate organic waste and consult certified chemical disposal services to comply with environmental regulations .
Advanced: How can regioselectivity challenges in thiazole functionalization be mitigated during synthesis?
Answer:
- Directing groups : Use meta-directing substituents (e.g., -NO₂, -CN) to control electrophilic substitution positions .
- Protection/deprotection : Temporarily block reactive sites (e.g., ethynyl groups via trimethylsilyl protection) during harsh reactions .
- Transition-metal catalysis : Pd-catalyzed C-H activation enables precise functionalization of the thiazole ring .
Basic: What in vitro assays are suitable for evaluating the antibacterial activity of this compound derivatives?
Answer:
- MIC determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
- Synergy testing : Combine with standard antibiotics (e.g., ciprofloxacin) to assess potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
